Evidence Item 1: 3-Hydroxyl Substituent Enables Hydrogen-Bond Donor Capacity Absent in Des-Hydroxy 1-Oxa-7-azaspiro[4.4]nonane
The target compound 1-Oxa-7-azaspiro[4.4]nonan-3-ol (C7H13NO2, MW 143.18) differs from the closely related des-hydroxy analog 1-Oxa-7-azaspiro[4.4]nonane (C7H13NO, MW 127.18) by the presence of a secondary alcohol at the 3-position [1]. This hydroxyl group increases the computed hydrogen-bond donor count from 1 to 2 and hydrogen-bond acceptor count from 2 to 3 (calculated by Cactvs/PubChem) [1]. The increased H-bond capacity can influence solubility, membrane permeability, and target-binding interactions, making the two compounds non-interchangeable in medicinal chemistry applications where specific H-bond interactions are required .
| Evidence Dimension | Hydrogen-bond donor count (computed) |
|---|---|
| Target Compound Data | 2 H-bond donors |
| Comparator Or Baseline | 1-Oxa-7-azaspiro[4.4]nonane: 1 H-bond donor |
| Quantified Difference | +1 H-bond donor (100% increase) |
| Conditions | Computed by Cactvs 3.4.8.18 via PubChem |
Why This Matters
This differentiates procurement: selecting the 3-ol variant over the des-hydroxy analog is mandatory for applications requiring an additional hydrogen-bond donor for solubility or target engagement.
- [1] 1-Oxa-7-azaspiro(4.4)nonane. PubChem CID 21412346. Computed Properties. Accessed 2026. View Source
